7-Keto Cholesterol-d7
Overview
Description
7-Keto Cholesterol-d7 is a deuterium-labeled derivative of 7-Keto Cholesterol, a bioactive sterol and a major oxysterol component of oxidized low-density lipoprotein (LDL). This compound is primarily used as an internal standard for the quantification of 7-Keto Cholesterol in various analytical applications, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Mechanism of Action
- Cytochrome P450 (CYP) Isoform CYP7A1 : This enzyme plays a crucial role in bile acid synthesis. 7-Keto Cholesterol-d7 inhibits CYP7A1, with an IC50 of approximately 1 μM . By inhibiting this enzyme, it affects bile acid production and cholesterol metabolism.
Result of Action:
The molecular and cellular effects of this compound include:
- Potential Immunomodulation : In vitro studies suggest that this compound activates retinal microglia and induces a pro-inflammatory state via NLRP3 inflammasome activation .
Action Environment:
Environmental factors can influence its efficacy and stability:
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of (3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one on cells are diverse and complex. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to bind to certain biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one have been observed to change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is currently being researched .
Dosage Effects in Animal Models
The effects of (3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one vary with different dosages in animal models. Studies are ongoing to determine threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of (3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one within cells and tissues are complex processes that involve interactions with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of (3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one and its effects on activity or function are currently being studied. This includes investigations into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Keto Cholesterol-d7 involves the deuteration of 7-Keto Cholesterol. Deuteration is typically achieved through the use of deuterium gas or deuterated solvents under specific reaction conditions. The process ensures the incorporation of deuterium atoms at specific positions within the cholesterol molecule, resulting in a stable isotope-labeled compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure and isotopic composition .
Chemical Reactions Analysis
Types of Reactions: 7-Keto Cholesterol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to other oxysterols.
Reduction: Formation of 7-hydroxy derivatives.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Employs reagents like halogens or nucleophiles under specific conditions.
Major Products Formed:
Oxidation: Produces various oxysterols.
Reduction: Yields 7-hydroxycholesterol.
Substitution: Results in substituted cholesterol derivatives
Scientific Research Applications
7-Keto Cholesterol-d7 is extensively used in scientific research due to its stable isotope labeling, which allows for precise quantification and tracking in biological systems. Key applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of 7-Keto Cholesterol.
Biology: Helps in studying cholesterol metabolism and the role of oxysterols in cellular processes.
Medicine: Investigates the involvement of 7-Keto Cholesterol in diseases such as atherosclerosis, Alzheimer’s disease, and age-related macular degeneration.
Industry: Utilized in the development of pharmaceuticals and in the study of lipid oxidation and peroxidation processes
Comparison with Similar Compounds
7-Keto Cholesterol: The non-deuterated form, widely studied for its biological effects.
7-Hydroxycholesterol: A reduction product of 7-Keto Cholesterol.
Other Oxysterols: Such as 25-hydroxycholesterol and 27-hydroxycholesterol.
Uniqueness: 7-Keto Cholesterol-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification of 7-Keto Cholesterol is required .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,17D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKMWSQVKJCOP-KVZGVLACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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